N-(2,6-dimethylphenyl)-2-{(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-{(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is 465.17222752 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
- Thiazolyl N-benzyl-substituted acetamide derivatives, akin to the compound , have been synthesized and evaluated for Src kinase inhibitory activities. These compounds have shown promise in inhibiting cell proliferation of human colon carcinoma, breast carcinoma, and leukemia cells, suggesting potential anticancer applications. The synthesis of these derivatives aims to understand the role of specific substitutions and establish a structure-activity relationship to optimize therapeutic efficacy (Fallah-Tafti et al., 2011).
Crystal Structure Analysis for Drug Design
- The crystal structures of two acetamides related to the compound have been described, providing valuable information for drug design. Understanding the structural aspects of these molecules aids in the development of new therapeutics by revealing how molecular modifications can affect drug behavior and efficacy (Galushchinskiy et al., 2017).
Antifungal Applications
- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share structural similarities with the compound in focus, have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species. These findings suggest the potential of such compounds in treating fungal infections. Modifications to improve plasmatic stability while maintaining antifungal activity highlight the importance of structural optimization in drug development (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity Evaluation
- A series of acetamide derivatives, including those with morpholinyl phenyl groups, have been synthesized and screened for antimicrobial and hemolytic activities. Such studies are crucial for identifying new compounds that could serve as the basis for developing new antimicrobial agents with low toxicity. The exploration of these activities helps in understanding the balance between efficacy and safety, critical for antibiotic development (Gul et al., 2017).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5Z)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-16-5-4-6-17(2)23(16)26-22(29)15-28-24(30)21(33-25(28)31)14-19-7-8-20(13-18(19)3)27-9-11-32-12-10-27/h4-8,13-14H,9-12,15H2,1-3H3,(H,26,29)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSDDPYIJBZRRO-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCOCC4)C)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C/C3=C(C=C(C=C3)N4CCOCC4)C)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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